molecular formula C6H11N3OS B14296987 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 113657-09-3

5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14296987
CAS No.: 113657-09-3
M. Wt: 173.24 g/mol
InChI Key: OLMCLAKNASWDPO-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of N,N-dimethylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazoles .

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethylaminoethyl group in 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .

Properties

CAS No.

113657-09-3

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C6H11N3OS/c1-9(2)4-3-5-7-8-6(11)10-5/h3-4H2,1-2H3,(H,8,11)

InChI Key

OLMCLAKNASWDPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NNC(=S)O1

Origin of Product

United States

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